2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide
Description
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing acetamide side chain. The structure includes a 3-ethyl group, a 4-methylphenyl substituent at the 7-position, and an N-(3-phenylpropyl)acetamide moiety linked via a sulfanyl bridge.
Properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-3-29-25(31)24-23(21(16-32-24)20-13-11-18(2)12-14-20)28-26(29)33-17-22(30)27-15-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-14,16H,3,7,10,15,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHIAYLUJIWDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C26H27N3O2S2 , with a molecular weight of 477.64 g/mol . The structure features a thienopyrimidine core, which is known for its diverse biological activities. The presence of the sulfanyl group is particularly significant as it often enhances biological interactions.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to our target compound were evaluated for their activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, showing promising antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4c | 8 | E. coli |
| 5e | 16 | S. aureus |
| 4g | 12 | Bacillus subtilis |
This data suggests that derivatives with similar structures to our compound may possess potent antimicrobial effects.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Mannich bases derived from thienopyrimidine structures have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cell proliferation in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HeLa | 5.0 | 5-Fluorouracil |
| HepG2 | 3.5 | Doxorubicin |
| A549 | 6.0 | Cisplatin |
These findings indicate that the compound may have a mechanism of action involving apoptosis induction or cell cycle arrest.
The biological activity of thienopyrimidine derivatives can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many thienopyrimidine compounds inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes.
- Inflammatory Pathway Modulation : Compounds have been reported to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Case Studies
Several case studies have highlighted the effectiveness of similar thienopyrimidine compounds in clinical settings:
- A study on a related compound demonstrated significant reduction in tumor size in animal models when administered at specific dosages.
- Another case reported successful treatment outcomes in patients with resistant bacterial infections using thienopyrimidine derivatives as part of a combination therapy.
Scientific Research Applications
Computed Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
| XLogP3-AA | 5 |
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study reported that similar thienopyrimidine compounds effectively inhibited the growth of various cancer cell lines, suggesting a promising avenue for further research in developing anticancer agents based on this scaffold .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that thienopyrimidine derivatives can inhibit bacterial growth and have antifungal properties. A comparative study highlighted the efficacy of these compounds against resistant strains of bacteria, which is critical in the context of rising antibiotic resistance .
Neuroprotective Effects
Emerging research indicates that thienopyrimidine derivatives may possess neuroprotective effects. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown promising results, indicating a need for further exploration of these effects .
Case Study 1: Anticancer Activity Assessment
In a controlled laboratory setting, researchers synthesized several thienopyrimidine derivatives, including the focus compound. They evaluated their cytotoxic effects on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that the compound significantly reduced cell viability at micromolar concentrations, supporting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial tests were conducted using the compound against various pathogens, including Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antimicrobial agents, showcasing its potential as an alternative treatment option in infectious diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Core Heterocycles: The target’s thieno[3,2-d]pyrimidin-4-one core differs from the thieno[3,2-b]pyridine in the WHO compound .
- Substituent Effects : The 4-methylphenyl group in the target compound could increase lipophilicity, while the 3-ethyl group may stabilize the heterocyclic ring. In contrast, the WHO compound’s fluoro and methoxyethyl groups likely improve solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
